Benzo[b]thiophene-2-carboxamide Core as a Validated Antimalarial Pharmacophore Versus Non-Benzothiophene Heterocyclic Cores
The benzo[b]thiophene-2-carboxamide scaffold has been validated as a phenotypic antimalarial hit chemotype through the GSK Malaria Box initiative. A focused medicinal chemistry campaign synthesized and evaluated 35 benzo[b]thiophene-2-carboxamide derivatives against drug-sensitive (3D7) and drug-resistant (Dd2) P. falciparum strains, establishing quantitative SAR trends for this core [1]. In contrast, replacement of the benzothiophene core with a benzothiazole or tetrahydrofuran core—as in closely related analogs N-[2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl]-1,3-benzothiazole-2-carboxamide (CAS 2034497-73-7) and N-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)tetrahydrofuran-3-carboxamide—results in compounds for which no peer-reviewed biological data are publicly available, representing an uncharacterized activity risk for procurement decisions .
| Evidence Dimension | Antimalarial phenotypic screening activity (P. falciparum 3D7 and Dd2 strains) |
|---|---|
| Target Compound Data | Benzothiophene-2-carboxamide core series: 35 derivatives evaluated; SAR trends established for in vitro activity, cytotoxicity, and metabolic stability (exact IC₅₀ values for the specific CAS 2034599-55-6 compound not published in peer-reviewed sources as of search date) |
| Comparator Or Baseline | Non-benzothiophene heterocyclic core analogs (benzothiazole-2-carboxamide; tetrahydrofuran-3-carboxamide): no peer-reviewed biological activity data available in public domain |
| Quantified Difference | Benzothiophene core series has published quantitative SAR data across 35 compounds; non-benzothiophene core analogs have zero published activity data points—an information asymmetry of 35 vs. 0 data-supported compounds |
| Conditions | P. falciparum in vitro culture; 3D7 (drug-sensitive) and Dd2 (drug-resistant) strains; 72-hour SYBR Green I fluorescence assay (Pieroni et al., 2017) |
Why This Matters
Procurement of a compound anchored to a core scaffold with published SAR data reduces the risk of investing in a completely uncharacterized chemotype; the benzothiophene-2-carboxamide core provides a literature-supported starting point for hit-to-lead optimization.
- [1] Pieroni, M., Gioiella, A., Zolkiewski, M., Beato, C., Annunziato, G., Bruno, A., ... & Costantino, G. (2017). Accepting the Invitation to Open Innovation in Malaria Drug Discovery: Synthesis, Biological Evaluation, and Investigation on the Structure–Activity Relationships of Benzo[b]thiophene-2-carboxamides as Antimalarial Agents. Journal of Medicinal Chemistry, 60(5), 1959–1970. doi:10.1021/acs.jmedchem.6b01685. View Source
